molecular formula C10H8ClNO2S2 B2354343 5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole CAS No. 320423-60-7

5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole

Cat. No.: B2354343
CAS No.: 320423-60-7
M. Wt: 273.75
InChI Key: VTABKYKBOBZWCE-UHFFFAOYSA-N
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Description

Chemical Structure: 5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a chlorinated group at position 2 and a benzenesulfonylmethyl group at position 3.

Synthesis: The compound is synthesized via nucleophilic substitution or electrochemical methods. highlights its preparation through reactions involving benzenesulfonyl chloride derivatives and thiazole precursors. Electrochemical methods, as described in , avoid traditional chlorinating agents (e.g., sulfonyl chloride), reducing environmental hazards and improving atom economy .

Properties

IUPAC Name

5-(benzenesulfonylmethyl)-2-chloro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S2/c11-10-12-6-8(15-10)7-16(13,14)9-4-2-1-3-5-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTABKYKBOBZWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Thiazole Core Synthesis via Chlorination of Allyl Isothiocyanate

The foundational step involves preparing 2-chloro-5-chloromethyl-1,3-thiazole (CCT), a precursor for further derivatization. As detailed in, CCT is synthesized via a two-step protocol:

  • Chlorination of Allyl Isothiocyanate :
    Allyl isothiocyanate (CH₂=CH–CH₂–NCS) reacts with chlorinating agents (e.g., sulfuryl chloride, Cl₂) at −40°C to +30°C in inert solvents like dichloromethane or 1,2-dichloroethane. Stoichiometric use of 1–1.3 mol equivalents of chlorinating agent per substrate minimizes byproducts.
    CH₂=CH–CH₂–NCS + SO₂Cl₂ → Intermediate (Cl–C(CH₂Cl)=N–C=S)  
  • Oxidation and Cyclization :
    The intermediate undergoes oxidation with N-chlorosuccinimide (NCS) or peroxides at 0°C to the solvent’s boiling point, forming the thiazole ring. Yields range from 48% to 64.5% after distillation.
Table 1: Optimization of CCT Synthesis
Parameter Optimal Conditions Yield (%) Purity (%)
Chlorinating Agent Sulfuryl chloride (1.3 eq) 64.5 77–85
Solvent Dichloromethane 55 74
Temperature −10°C to 0°C 56 70

Functionalization with Benzenesulfonyl Group

The chloromethyl group at C5 of CCT undergoes nucleophilic substitution to introduce the benzenesulfonyl moiety. Two validated approaches include:

Direct Nucleophilic Substitution

CCT reacts with sodium benzenesulfinate in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C for 12–24 hours. The mechanism proceeds via an SN2 pathway, displacing chloride with the sulfinate anion:

Cl–C₅H₃N₂S–CH₂Cl + Na⁺[PhSO₂]⁻ → Cl–C₅H₃N₂S–CH₂SO₂Ph + NaCl  

Key Parameters :

  • Solvent : DMF or acetonitrile enhances reactivity.
  • Catalyst : Phase-transfer agents (e.g., tetrabutylammonium bromide) improve yields to ~70%.
  • Workup : Precipitation in ice-water followed by recrystallization (ethanol/water) achieves >90% purity.
Copper-Catalyzed Coupling

A modern alternative employs Cu(I)-catalyzed cross-coupling between CCT and benzenesulfonyl hydrazide. This method, adapted from sulfonamide syntheses, uses CuI (10 mol%) and K₂CO₃ in dimethyl sulfoxide at 120°C:

Cl–C₅H₃N₂S–CH₂Cl + PhSO₂NHNH₂ → Cl–C₅H₃N₂S–CH₂SO₂Ph + NH₂NH₂ + HCl  

Advantages :

  • Higher functional group tolerance.
  • Yields up to 75% with reduced byproducts.

Analytical Characterization

Critical spectroscopic data for 5-[(benzenesulfonyl)methyl]-2-chloro-1,3-thiazole include:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85–7.45 (m, 5H, Ph), 4.35 (s, 2H, CH₂), 3.12 (s, 1H, Thiazole-H).
  • ¹³C NMR : δ 164.2 (C-2), 142.1 (C-5), 134.5–128.3 (Ph), 44.7 (CH₂).
  • IR (KBr) : 1360 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison
Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Substitution 70 90 High Moderate
Copper-Catalyzed Coupling 75 92 Moderate High

Insights :

  • Direct substitution is preferred for large-scale production due to simpler setup.
  • Copper catalysis offers higher purity but requires stringent anhydrous conditions.

Applications and Derivatives

The benzenesulfonylmethyl group enhances bioactivity by improving solubility and target binding. Derivatives of this compound exhibit:

  • Antiviral Activity : Analogues inhibit tobacco mosaic virus replication.
  • Herbicidal Properties : Chlorothiazole derivatives disrupt plant acetyl-CoA carboxylase.

Chemical Reactions Analysis

Types of Reactions: 5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenylsulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products:

    Substitution Reactions: Formation of substituted thiazole derivatives.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of thiazolidine derivatives.

Scientific Research Applications

5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and functionalized molecules.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfonylmethyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole with key analogs based on substituents, bioactivity, and synthesis:

Compound Substituents Biological Activity Synthesis Method Key Reference
This compound 2-Cl, 5-(benzenesulfonylmethyl) Not explicitly reported (potential enzyme inhibition inferred from analogs) Electrochemical chlorination or nucleophilic substitution
5-(Bromomethyl)-2-chloro-1,3-thiazole 2-Cl, 5-(bromomethyl) Intermediate for agrochemicals Bromination of chloromethyl derivatives
5-Chloro-2-phenyl-1,3-benzothiazole 5-Cl, 2-phenyl fused benzothiazole Antimicrobial, antidiabetic Cyclization of thiourea derivatives
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole 5-Cl, 2-(4-methoxyphenyl) Anticancer, anti-inflammatory Condensation of substituted anilines
5-[(Benzylsulfanyl)methyl]-2-chloro-1,3-thiazole 2-Cl, 5-(benzylsulfanylmethyl) Enzyme inhibition (cholinesterase) Quaternization of thiazole derivatives

Physicochemical Properties

Property This compound 5-(Bromomethyl)-2-chloro-1,3-thiazole 5-Chloro-2-phenyl-1,3-benzothiazole
Molecular Weight (g/mol) 282.76 212.50 235.71
Solubility Low in water; soluble in DMSO, DMF Low in polar solvents Moderate in chloroform
Stability Stable under inert conditions Light-sensitive Air-stable
Key Functional Groups Sulfonyl, chloro Bromomethyl, chloro Phenyl, chloro

Biological Activity

5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and neuroprotective properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure can be represented as follows:

C9H8ClN1S1O2\text{C}_9\text{H}_8\text{ClN}_1\text{S}_1\text{O}_2

This structure contributes to its biological activity, particularly in terms of interaction with various biological targets.

Antimicrobial Activity

Thiazoles are well-known for their antimicrobial properties . Research indicates that this compound exhibits potent activity against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)Reference
Staphylococcus aureus4.0
Escherichia coli8.0
Candida albicans16.0

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Properties

The anticancer potential of thiazoles has been extensively studied. Specifically, this compound has demonstrated cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound on human cancer cell lines (A549 and MCF-7), it was found that:

  • IC50 values were reported at approximately 12 µM for A549 cells and 15 µM for MCF-7 cells.
  • The compound induced apoptosis in these cells, which was confirmed through flow cytometry analysis.

These results indicate that the compound may interfere with cancer cell proliferation and could be explored further as a therapeutic agent against lung and breast cancers.

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective effects of thiazole derivatives. The compound has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.

Table 2: AChE Inhibition Potency

CompoundIC50 (µM)Reference
This compound1.78 ± 0.11

This inhibition suggests potential applications in treating cognitive disorders by enhancing cholinergic transmission.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with their structural features. For instance:

  • The presence of electron-withdrawing groups enhances cytotoxicity.
  • Substituents on the benzene ring can significantly affect the potency against various biological targets.

Q & A

Q. What are the standard synthetic routes for 5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, thiazole derivatives are often synthesized by reacting sulfonamide precursors with chloro-substituted intermediates under reflux conditions. Ethanol or dichloromethane is typically used as a solvent, with glacial acetic acid as a catalyst to promote cyclization . Key parameters include temperature control (reflux at 80–100°C), reaction time (4–6 hours), and stoichiometric ratios of reagents. Post-reaction purification via column chromatography or recrystallization is critical to isolate the target compound. Monitoring via TLC and NMR ensures reaction progression and purity .

Q. How is the structural characterization of this compound performed, and which spectroscopic techniques are most reliable?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to identify protons and carbons adjacent to sulfonyl and chloro groups. For example, the chloro-thiazole moiety shows characteristic deshielding in the range of δ 140–150 ppm in 13C^{13}C NMR .
  • IR Spectroscopy : Peaks at ~1350 cm1^{-1} (S=O stretching) and ~750 cm1^{-1} (C-Cl) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.

Q. What are the typical reactivity patterns of the chloro-thiazole and benzenesulfonyl groups in further derivatization?

  • Methodological Answer : The 2-chloro group on the thiazole ring is susceptible to nucleophilic substitution, enabling coupling with amines or thiols. The benzenesulfonyl moiety can undergo electrophilic aromatic substitution (e.g., nitration) or serve as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). Reactivity is influenced by solvent polarity and catalysts like Pd(PPh3_3)4_4 .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to assess stability and reactivity. Molecular docking studies (using software like AutoDock Vina) model interactions with biological targets (e.g., enzymes or receptors). For example, benzothiazole derivatives exhibit π-π stacking with kinase active sites, which can be optimized by modifying substituents on the benzenesulfonyl group .

Q. How should researchers address contradictions in reported biological activities of thiazole derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. To resolve this:
  • Standardize Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration).
  • Re-evaluate Synthesis : Reproduce reported methods with strict purity checks (HPLC ≥95%).
  • Meta-Analysis : Compare data across studies, noting structural variations (e.g., para-substituted vs. ortho-substituted benzenesulfonyl groups) that affect activity .

Q. What strategies are effective in resolving low crystallinity for X-ray diffraction studies?

  • Methodological Answer :
  • Solvent Screening : Recrystallize from DMSO/water or ethanol/ether mixtures to improve crystal packing.
  • Derivatization : Introduce heavy atoms (e.g., bromine) to enhance diffraction.
  • Temperature Gradients : Slow cooling (0.5°C/min) during crystallization promotes larger crystal formation.
    Successful examples include benzothiazole derivatives crystallizing in monoclinic systems with P21_1/c symmetry, validated via CCDC databases .

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